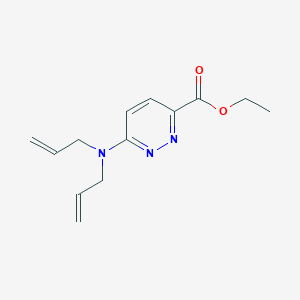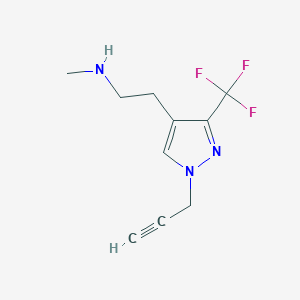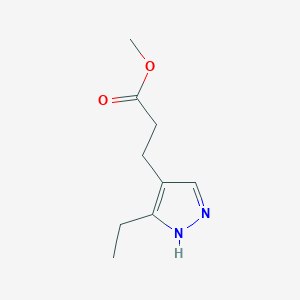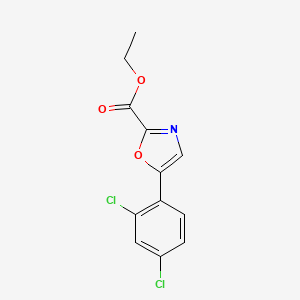
6-(二烯丙基氨基)哒嗪-3-羧酸乙酯
描述
Ethyl 6-(diallylamino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(diallylamino)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(diallylamino)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
核化学中的络合研究
化合物 6-(二烯丙基氨基)哒嗪-3-羧酸乙酯 可用于与各种金属离子的络合研究。 例如,类似的哒嗪羧酸盐已被研究用于其与铀 (VI) 离子的络合能力,这在核废料管理和理解放射性物质的环境行为方面具有重要意义 .
材料科学应用
在材料科学中,此类化合物可参与合成具有潜在电子、光子或催化剂应用的新材料。 相关的哒嗪衍生物以其良好的生物活性而闻名,并且在药物分子中得到了广泛的研究,这可以转化为材料科学研究,以开发新型材料 .
化学合成
6-(二烯丙基氨基)哒嗪-3-羧酸乙酯 可能用作化学合成中的结构单元。 它可以作为合成更复杂分子(可能导致具有独特特性的新药物或材料)的前体或中间体 .
分析化学
在分析化学中,由于其独特的结构和性质,该化合物可以用作试剂或标准品来校准仪器或开发新的分析方法 .
药物设计和药理学
鉴于相关咪唑并[1,2-b]哒嗪衍生物的生物活性,6-(二烯丙基氨基)哒嗪-3-羧酸乙酯可能在药物设计和药理学中找到应用,作为开发新的治疗剂的潜在药效团或先导化合物 .
催化
6-(二烯丙基氨基)哒嗪-3-羧酸乙酯的独特结构使其有可能用作催化中的配体,通过提供替代反应途径或提高反应速率来促进各种化学反应 .
作用机制
Target of action
Many pyridazine derivatives have been found to have a wide range of pharmacological activities, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibitors . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
生化分析
Biochemical Properties
Ethyl 6-(diallylamino)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, an enzyme crucial for cell cycle regulation . The interaction between Ethyl 6-(diallylamino)pyridazine-3-carboxylate and cyclin-dependent kinase 2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell proliferation.
Cellular Effects
Ethyl 6-(diallylamino)pyridazine-3-carboxylate has been observed to influence various cellular processes. In cancer cells, it exhibits anti-proliferative effects by inhibiting the activity of cyclin-dependent kinase 2, leading to cell cycle arrest . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Ethyl 6-(diallylamino)pyridazine-3-carboxylate involves its binding interactions with biomolecules. By binding to the active site of cyclin-dependent kinase 2, it inhibits the enzyme’s activity, leading to a decrease in cell proliferation . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate have been studied over time. The compound exhibits stability under various conditions, maintaining its reactivity and efficacy . Long-term studies have shown that Ethyl 6-(diallylamino)pyridazine-3-carboxylate can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, it can induce toxic effects, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Ethyl 6-(diallylamino)pyridazine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, Ethyl 6-(diallylamino)pyridazine-3-carboxylate can influence metabolic flux and alter metabolite levels within cells.
Transport and Distribution
Within cells and tissues, Ethyl 6-(diallylamino)pyridazine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
Ethyl 6-(diallylamino)pyridazine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
属性
IUPAC Name |
ethyl 6-[bis(prop-2-enyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h4-5,7-8H,1-2,6,9-10H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUBCQBEJCPZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)

![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)


![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)
